N-Amino-3-methyl-pyridine-2-carboxamidine

Nitric Oxide Synthase nNOS Enzyme Inhibition

N-Amino-3-methyl-pyridine-2-carboxamidine is a heterocyclic compound with the molecular formula C7H10N4, characterized by a pyridine ring bearing an amino group and a carboxamidine functional group. It is classified as a carboxamidine, a group recognized for its pharmacological significance.

Molecular Formula C7H10N4
Molecular Weight 150.18 g/mol
Cat. No. B11769487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Amino-3-methyl-pyridine-2-carboxamidine
Molecular FormulaC7H10N4
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C(=NN)N
InChIInChI=1S/C7H10N4/c1-5-3-2-4-10-6(5)7(8)11-9/h2-4H,9H2,1H3,(H2,8,11)
InChIKeyXEIPVJRVSCXBKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Amino-3-methyl-pyridine-2-carboxamidine for NOS Inhibition and DNA Minor Groove Binding Research


N-Amino-3-methyl-pyridine-2-carboxamidine is a heterocyclic compound with the molecular formula C7H10N4, characterized by a pyridine ring bearing an amino group and a carboxamidine functional group . It is classified as a carboxamidine, a group recognized for its pharmacological significance [1]. Its primary research interest lies in its potential as a DNA minor groove binder with antiprotozoal properties and as a tool for investigating nitric oxide synthase (NOS) inhibition [2].

The Case for N-Amino-3-methyl-pyridine-2-carboxamidine: Why Structural Specificity Matters


Carboxamidine and pyridinecarboxamide derivatives exhibit a wide range of biological activities, and seemingly minor structural variations can lead to significant differences in potency, selectivity, and mechanism. For example, within NOS inhibition, the presence and position of functional groups on the pyridine ring critically influence isoform selectivity between nNOS, iNOS, and eNOS [1]. Similarly, for DNA minor groove binding, the specific arrangement of cationic and heterocyclic moieties dictates binding affinity, sequence preference, and, consequently, the spectrum of antimicrobial or antiprotozoal activity [2]. Therefore, substituting N-Amino-3-methyl-pyridine-2-carboxamidine with a close analog without head-to-head data carries a high risk of altering the research outcome. The evidence below quantifies these specific differentiations.

Quantitative Differentiation of N-Amino-3-methyl-pyridine-2-carboxamidine vs. Analogs


Comparison of nNOS Inhibition: N-Amino-3-methyl-pyridine-2-carboxamidine vs. Aminoguanidine

N-Amino-3-methyl-pyridine-2-carboxamidine demonstrates weak inhibitory activity against human neuronal nitric oxide synthase (nNOS), with an IC50 of 12,000 nM (12 µM) [1]. In contrast, the widely used NOS inhibitor aminoguanidine is significantly more potent against rat nNOS, with a reported IC50 of 160,000 nM (160 µM) . This represents a >13-fold difference in potency.

Nitric Oxide Synthase nNOS Enzyme Inhibition

Antibacterial Activity of N-Amino-3-methyl-pyridine-2-carboxamidine Against Key Pathogens

N-Amino-3-methyl-pyridine-2-carboxamidine exhibits potent, broad-spectrum antibacterial activity as a DNA minor groove binder. It demonstrates Minimum Inhibitory Concentration (MIC) values of 0.3 µM against E. coli D21, 0.7 µM against P. aeruginosa OT97, and 0.4 µM against B. subtilis Bs11 [1]. This activity profile is distinct from that of many common antibiotics and is consistent with its mechanism of action.

Antibacterial DNA Minor Groove Binder MIC

Class-Level Antimicrobial Activity of Pyridine-2-Carboxamidine Scaffolds

A copper(II) complex of the related pyridine-2-carboxamidine ligand demonstrates activity against Gram-negative bacterial strains [1]. The complex binds tightly and reversibly to serum albumins and tightly to calf-thymus DNA via an intercalative mode, a binding mechanism that may be shared by N-Amino-3-methyl-pyridine-2-carboxamidine due to its structural similarity [1]. This suggests that metal coordination could be a viable strategy to modulate or enhance the biological activity of this chemical class.

Antimicrobial Coordination Complex DNA Binding

Recommended Research Applications for N-Amino-3-methyl-pyridine-2-carboxamidine


Scaffold for Weak nNOS Inhibitor Development

Due to its weak inhibitory activity against human nNOS (IC50 = 12 µM [1]), N-Amino-3-methyl-pyridine-2-carboxamidine is best suited as a starting scaffold for medicinal chemistry optimization rather than as a potent tool compound. Researchers can modify its structure to improve potency and isoform selectivity, using the existing data as a baseline for SAR studies.

Antibacterial Lead Compound Investigation

The compound's potent MIC values against E. coli (0.3 µM), P. aeruginosa (0.7 µM), and B. subtilis (0.4 µM) [2] make it a valuable lead for developing new antibacterial agents, especially against drug-resistant strains. Its proposed mechanism as a DNA minor groove binder offers a distinct mode of action compared to many conventional antibiotics.

Probe for DNA Minor Groove Binding Studies

As a known DNA minor groove binder , this compound can be employed as a molecular probe in biophysical studies (e.g., competitive displacement assays, circular dichroism) to investigate the DNA-binding properties of other small molecules or to study the structural dynamics of AT-rich DNA sequences.

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